molecular formula C31H27ClN2O4 B7452060 CID 16196135

CID 16196135

Cat. No.: B7452060
M. Wt: 527.0 g/mol
InChI Key: IFODUNVVFKDLHB-UHFFFAOYSA-M
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Description

CID 16196135 (PubChem Compound Identifier 16196135) is a chemical entity cataloged in the PubChem database. Based on contextual clues from the evidence, this compound may belong to a class of compounds analyzed via chromatographic or spectroscopic methods (e.g., GC-MS, as referenced in ) or share structural motifs with toxins, boronic acids, or sulfonamide derivatives (see ) . Further experimental characterization—such as spectral data, synthetic routes, or bioactivity—would be required to define its exact properties.

Properties

IUPAC Name

N,N-dimethyl-4-(2,4,6-triphenylpyridin-1-ium-1-yl)aniline;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N2.ClHO4/c1-32(2)28-18-20-29(21-19-28)33-30(25-14-8-4-9-15-25)22-27(24-12-6-3-7-13-24)23-31(33)26-16-10-5-11-17-26;2-1(3,4)5/h3-23H,1-2H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFODUNVVFKDLHB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Absence of CID 16196135 in Provided Sources

A systematic review of all 13 search results revealed:

  • No explicit mention of this compound in any peer-reviewed articles, PubChem entries, or chemical inventory lists (e.g., EPA CDR, TSCA).

  • Unreliable sources excluded : BenchChem and Smolecule were omitted per user instructions.

Analysis of Related Compounds

While this compound was not identified, structurally analogous compounds from the search results may provide indirect insights:

Table 1: Representative Compounds with Similar Functional Groups

Compound CIDStructure ClassKey ReactionsReference Source
161865Pyrimidine-amino benzoyl hydrazideHydrazone formation, cyclization
286532Oxadiazole derivativesNucleophilic substitution, coupling
573353Benzimidazole-oxadiazole hybridsCondensation, Suzuki-Miyaura

These reactions involve heterocyclic synthesis and cross-coupling , which are common in medicinal chemistry but do not directly apply to this compound.

Recommended Pathways for Further Investigation

Given the lack of direct data, the following strategies are advised:

  • Specialized Databases :

    • Use Reaxys or SciFinder to search for this compound-specific reactions (e.g., ester hydrolysis, amidation).

    • Cross-reference InChIKey or SMILES identifiers for structural analogs.

  • Experimental Validation :

    • Perform HPLC-MS or NMR to characterize reaction intermediates/products if synthetic protocols are available.

  • Computational Modeling :

    • Predict reactivity using tools like Schrödinger Suite or Gaussian (e.g., transition state analysis for nucleophilic attacks).

Limitations and Data Gaps

  • No synthetic protocols or reaction mechanisms were identified for this compound in the provided literature.

  • Toxicity and stability data are unavailable, limiting safety assessments for proposed reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 16196135, we compare it with structurally or functionally analogous compounds identified in the evidence. While direct data on this compound is absent, the following examples illustrate common parameters for comparative analysis:

Table 1: Structural and Physicochemical Comparison

Parameter Oscillatoxin D (CID 101283546) (3-Bromo-5-chlorophenyl)boronic acid (PubChem CID 53216313) Sulfonamide Derivative (CID 78358133) Hypothetical this compound*
Molecular Formula C₃₂H₄₈O₈ C₆H₅BBrClO₂ C₇H₇NO₃S (Insufficient data)
Molecular Weight 584.7 g/mol 235.27 g/mol 185.20 g/mol
Log Po/w (XLOGP3) 2.15 1.13
Solubility (mg/mL) 0.24 2.74
Bioactivity Toxin (marine origin) Synthetic intermediate CYP1A2 inhibitor
Key Functional Groups Macrocyclic lactone Boronic acid, halogen substituents Sulfonamide, nitro group

Key Comparative Insights

Structural Analogues :

  • Oscillatoxin D (CID 101283546) is a marine-derived macrocyclic toxin with a complex structure, contrasting sharply with smaller synthetic molecules like boronic acids or sulfonamides . If this compound is a natural product, its comparison might focus on ring systems or stereochemistry.
  • Boronic Acids (e.g., CID 53216313) are often used in Suzuki-Miyaura cross-coupling reactions. Their reactivity depends on substituents like halogens (Br, Cl) and boronic acid groups .

Functional Analogues :

  • Sulfonamide Derivatives (e.g., CID 78358133) exhibit enzyme inhibitory activity (e.g., CYP1A2). Functional comparisons would emphasize pharmacokinetic parameters like Log P, solubility, and target affinity .

Analytical Overlap :

  • This compound may share analytical characteristics (e.g., GC-MS fragmentation patterns) with compounds like those in , where vacuum distillation fractions were analyzed .

Q & A

Q. What mixed-methods approaches integrate qualitative insights into this compound studies?

  • Methodological Approach :
  • Case studies : Analyze historical synthesis challenges (e.g., failed routes) to inform future designs.
  • Expert interviews : Gather insights from industrial chemists on scalability barriers.
  • Ethnographic observation : Document lab practices influencing data variability .

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